1-Methyl-2-phenylindole 1-Methyl-2-phenylindole Reaction of 1-methyl-2-phenylindole with nitrogen dioxide or with nitrous acid (NaNO2-CH3COOH) in benzene has been studied. 1-Methyl-2-phenylindole is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm.

Brand Name: Vulcanchem
CAS No.: 3558-24-5
VCID: VC21301914
InChI: InChI=1S/C15H13N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3
SMILES: CN1C2=CC=CC=C2C=C1C3=CC=CC=C3
Molecular Formula: C15H13N
Molecular Weight: 207.27 g/mol

1-Methyl-2-phenylindole

CAS No.: 3558-24-5

Cat. No.: VC21301914

Molecular Formula: C15H13N

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-phenylindole - 3558-24-5

Specification

Description Reaction of 1-methyl-2-phenylindole with nitrogen dioxide or with nitrous acid (NaNO2-CH3COOH) in benzene has been studied. 1-Methyl-2-phenylindole is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm.

CAS No. 3558-24-5
Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
IUPAC Name 1-methyl-2-phenylindole
Standard InChI InChI=1S/C15H13N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3
Standard InChI Key SFWZZSXCWQTORH-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C=C1C3=CC=CC=C3
Canonical SMILES CN1C2=CC=CC=C2C=C1C3=CC=CC=C3

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